Dodecylphosphorylcholine-d38
Dodecylphosphorylcholine-d38
Dodecylphosphocholine-d38 is intended for use as an internal standard for the quantification of dodecylphosphocholine by GC- or LC-MS. Dodecylphosphocholine is a detergent that is commonly used for membrane protein structure determination using NMR. It has also been used to generate membrane mimetic micelles and to characterize pore formation by the influenza M2 transmembrane domain within a synthetic membrane. Dodecylphosphocholine micelles induce amyloid fibril formation by the prion protein (PrP) β-strand (PrP (110-136)). Dodecylphosphocholine has a critical micelle concentration (CMC) of approximately 1.5 mM.
Brand Name:
Vulcanchem
CAS No.:
130890-78-7
VCID:
VC21250663
InChI:
InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2
SMILES:
CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Molecular Formula:
C17H38NO4P
Molecular Weight:
389.69 g/mol
Dodecylphosphorylcholine-d38
CAS No.: 130890-78-7
Cat. No.: VC21250663
Molecular Formula: C17H38NO4P
Molecular Weight: 389.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dodecylphosphocholine-d38 is intended for use as an internal standard for the quantification of dodecylphosphocholine by GC- or LC-MS. Dodecylphosphocholine is a detergent that is commonly used for membrane protein structure determination using NMR. It has also been used to generate membrane mimetic micelles and to characterize pore formation by the influenza M2 transmembrane domain within a synthetic membrane. Dodecylphosphocholine micelles induce amyloid fibril formation by the prion protein (PrP) β-strand (PrP (110-136)). Dodecylphosphocholine has a critical micelle concentration (CMC) of approximately 1.5 mM. |
|---|---|
| CAS No. | 130890-78-7 |
| Molecular Formula | C17H38NO4P |
| Molecular Weight | 389.69 g/mol |
| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate |
| Standard InChI | InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |
| Standard InChI Key | QBHFVMDLPTZDOI-DHIOKLJKSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
| SMILES | CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
| Canonical SMILES | CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
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